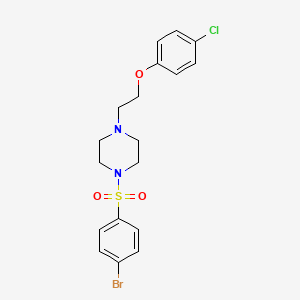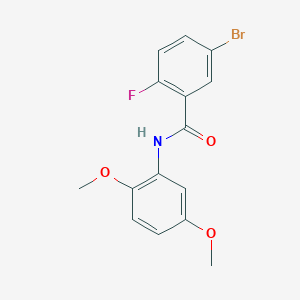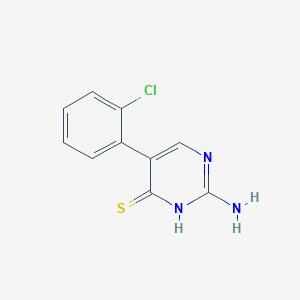
2-Methoxybutyl P-toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxybutyl P-toluenesulfonate is an organic compound with the molecular formula C12H18O4S. It is a derivative of p-toluenesulfonic acid, where the sulfonic acid group is esterified with 2-methoxybutanol. This compound is known for its role as an intermediate in organic synthesis, particularly in substitution reactions.
Vorbereitungsmethoden
2-Methoxybutyl P-toluenesulfonate can be synthesized through the esterification of p-toluenesulfonic acid with 2-methoxybutanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
On an industrial scale, the production of this compound involves similar esterification processes but may include additional purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
2-Methoxybutyl P-toluenesulfonate is primarily involved in nucleophilic substitution reactions, particularly the SN2 mechanism. In these reactions, the compound acts as an electrophile, with the p-toluenesulfonate group serving as a good leaving group. Common reagents used in these reactions include nucleophiles such as alkoxides, thiolates, and amines.
The major products formed from these reactions depend on the nucleophile used. For example, when reacted with sodium methoxide, the product is 2-methoxybutyl methyl ether. The reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the SN2 mechanism.
Wissenschaftliche Forschungsanwendungen
2-Methoxybutyl P-toluenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of ethers and other substituted products.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The primary mechanism by which 2-Methoxybutyl P-toluenesulfonate exerts its effects is through nucleophilic substitution reactions. The p-toluenesulfonate group is a good leaving group, which facilitates the attack of nucleophiles on the carbon atom bonded to the sulfonate ester. This results in the formation of new carbon-nucleophile bonds and the release of the p-toluenesulfonate anion.
Vergleich Mit ähnlichen Verbindungen
2-Methoxybutyl P-toluenesulfonate can be compared with other sulfonate esters such as methyl p-toluenesulfonate and ethyl p-toluenesulfonate. These compounds share similar reactivity patterns, particularly in nucleophilic substitution reactions. this compound is unique due to the presence of the methoxybutyl group, which can impart different physical and chemical properties to the compound.
Similar Compounds
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
- Butyl p-toluenesulfonate
These compounds are all esters of p-toluenesulfonic acid and are used in similar types of reactions, but their specific applications and properties may vary depending on the alkyl group attached to the sulfonate ester.
Eigenschaften
CAS-Nummer |
55524-92-0 |
|---|---|
Molekularformel |
C12H18O4S |
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
3-methoxybutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-10-4-6-12(7-5-10)17(13,14)16-9-8-11(2)15-3/h4-7,11H,8-9H2,1-3H3 |
InChI-Schlüssel |
HISPATBMMMNTSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![diisopropyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11961073.png)

![Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-](/img/structure/B11961086.png)
![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B11961099.png)



